[(Heptyloxy)methyl]benzene

Physical Chemistry Thermodynamics Distillation Process Design

[(Heptyloxy)methyl]benzene, also known as benzyl heptyl ether , is an aromatic ether of the benzyl alkyl ether class with the molecular formula C₁₄H₂₂O and a molecular weight of 206.32 g/mol. Structurally, it comprises a benzene ring substituted with a heptyloxymethyl group, featuring eight freely rotatable bonds and one hydrogen bond acceptor.

Molecular Formula C14H22O
Molecular Weight 206.32 g/mol
CAS No. 16519-20-3
Cat. No. B8741446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(Heptyloxy)methyl]benzene
CAS16519-20-3
Molecular FormulaC14H22O
Molecular Weight206.32 g/mol
Structural Identifiers
SMILESCCCCCCCOCC1=CC=CC=C1
InChIInChI=1S/C14H22O/c1-2-3-4-5-9-12-15-13-14-10-7-6-8-11-14/h6-8,10-11H,2-5,9,12-13H2,1H3
InChIKeyURRIMVUDCOMQIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(Heptyloxy)methyl]benzene (CAS 16519-20-3): Physicochemical Profile and Structural Identity for Research Procurement


[(Heptyloxy)methyl]benzene, also known as benzyl heptyl ether , is an aromatic ether of the benzyl alkyl ether class with the molecular formula C₁₄H₂₂O and a molecular weight of 206.32 g/mol . Structurally, it comprises a benzene ring substituted with a heptyloxymethyl group, featuring eight freely rotatable bonds and one hydrogen bond acceptor . The compound is characterized as a hydrophobic organic liquid with a predicted density of 0.906 g/cm³, a boiling point of 273.3°C at 760 mmHg, and a flash point of 124.5°C . Its high calculated octanol-water partition coefficient (LogP ~5.14) indicates strong lipophilicity and minimal aqueous solubility .

Why Generic Alkylbenzene or Benzyl Ether Substitution Fails for [(Heptyloxy)methyl]benzene (CAS 16519-20-3)


In applications requiring a specific balance of moderate volatility and high hydrophobicity, substituting [(Heptyloxy)methyl]benzene with a generic alkylbenzene or structurally similar benzyl ether cannot be performed without altering key physicochemical properties. As demonstrated in Section 3, this compound occupies a distinct property niche: its ether oxygen introduces polarity that differentiates it from pure hydrocarbons like decylbenzene , while its heptyl chain length yields a boiling point approximately 25°C lower than the symmetric dibenzyl ether, enabling use in temperature-sensitive processes [1]. Furthermore, its predicted LogP (~5.14) and water solubility (~3.77 mg/L) place it at a specific lipophilicity threshold distinct from both shorter-chain homologs and fully hydrocarbon analogs, which directly impacts partitioning behavior in biphasic systems and retention characteristics in chromatographic separations.

Quantitative Differentiation Evidence: [(Heptyloxy)methyl]benzene (CAS 16519-20-3) Versus Structural Analogs


Boiling Point Differentiation: [(Heptyloxy)methyl]benzene Versus Dibenzyl Ether

[(Heptyloxy)methyl]benzene exhibits a substantially lower boiling point compared to dibenzyl ether, a symmetric benzyl ether of identical carbon count . This difference arises from the asymmetric alkyl substitution pattern, which reduces intermolecular dispersion forces relative to the symmetric diaromatic structure .

Physical Chemistry Thermodynamics Distillation Process Design

Hydrophobicity Profile: LogP and Water Solubility Differentiation from Shorter-Chain Benzyl Ethers

[(Heptyloxy)methyl]benzene exhibits a high calculated octanol-water partition coefficient (LogP ~5.14) and correspondingly low predicted aqueous solubility (3.77 mg/L at 25°C) . This lipophilicity is significantly greater than that of shorter-chain benzyl alkyl ether homologs such as benzyl propyl ether, reflecting the increased hydrophobicity conferred by the extended heptyl carbon chain [1].

Partition Coefficient Solubility Environmental Fate Chromatography

Density and Molar Volume: Differentiating [(Heptyloxy)methyl]benzene from Decylbenzene

[(Heptyloxy)methyl]benzene (density ~0.906 g/cm³) exhibits a marginally lower density compared to decylbenzene (density ~0.9±0.1 g/cm³) , but a significantly different molar volume (227.7 cm³/mol versus approximately 246 cm³/mol for decylbenzene) . The presence of the ether oxygen introduces a polarity that alters intermolecular packing relative to the pure hydrocarbon structure.

Fluid Properties Process Engineering Formulation Density Control

Targeted Research and Industrial Application Scenarios for [(Heptyloxy)methyl]benzene (CAS 16519-20-3)


Diesel Surrogate Fuel Component Requiring Specific Volatility and Cetane-Related Properties

[(Heptyloxy)methyl]benzene can serve as a defined component in diesel surrogate fuel formulations where the physicochemical properties of large alkylbenzenes must be emulated without the full compositional complexity of commercial diesel . Its boiling point (273.3°C) falls within the middle-distillate range, and its aromatic-ether structure provides a model compound for studying oxygenate effects on combustion kinetics and particulate emissions in compression-ignition engines [1].

Chromatographic Retention Time Calibration Standard for Nonpolar Analytes

The high LogP (~5.14) and moderate boiling point (273.3°C) of [(Heptyloxy)methyl]benzene make it a suitable calibration standard for reverse-phase liquid chromatography (RP-HPLC) and gas chromatography (GC) methods targeting lipophilic analytes. Its distinct retention characteristics, governed by the heptyl chain length and ether oxygen, provide a reproducible reference point for method validation when analyzing complex mixtures of environmental or petroleum-derived samples [1].

Liquid-Liquid Extraction and Partitioning Studies in Biphasic Organic-Aqueous Systems

With a predicted LogP of 5.14 and aqueous solubility of 3.77 mg/L at 25°C , [(Heptyloxy)methyl]benzene is strongly partitioned into nonpolar organic phases. This property makes it a useful model solute for investigating extraction efficiency in solvent development, environmental fate modeling of hydrophobic organic contaminants, and the design of industrial separation processes where predictable distribution coefficients are essential for economic feasibility [1].

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